

A-1165442: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: A-1165442

Cat. No.: B605032

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A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor implicated in pain and inflammation. This guide provides a comparative analysis of the cross-reactivity of **A-1165442** with other receptors, supported by available experimental data. The high selectivity of **A-1165442** for TRPV1 underscores its potential as a targeted therapeutic agent with a favorable safety profile.

Executive Summary

A-1165442 demonstrates exceptional selectivity for the human TRPV1 receptor, with an IC₅₀ value of 9 nM.^[1] Extensive screening has revealed greater than 100-fold selectivity against other members of the TRP channel family and other relevant receptors. Furthermore, when evaluated at a concentration of 10 µM in a broad panel of 74 cell-surface receptors, ion channels, and enzymes, **A-1165442** exhibited minimal cross-reactivity.^[1] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.

Selectivity Profile of A-1165442

The following tables summarize the available quantitative data on the interaction of **A-1165442** with its primary target, TRPV1, and a selection of other receptors.

Primary Target	Species	Assay Type	Potency (IC50)	Selectivity vs. Off-Targets
TRPV1	Human	Capsaicin-induced Calcium Flux (FLIPR)	9 nM	>100-fold

Table 1: Potency of **A-1165442** against the human TRPV1 receptor.

Off-Target Receptor/Channel Family	Specific Receptors/Channels Tested	Selectivity Fold
TRP Channels	TRPA1, TRPM8, TRPV2, TRPV3	>100
P2X Receptors	P2X2/3	>100
Calcium Channels	Cav2.2	>100
Sodium Channels	Nav Channels	>100
Potassium Channels	KCNQ2/3	>100

Table 2: Documented selectivity of **A-1165442** against various off-target receptors and ion channels.

Broad Panel Screening

A-1165442 was further evaluated for off-target activities at a concentration of 10 μ M in a comprehensive panel of 74 targets, including receptors, ion channels, and enzymes, by CEREP. The results of this screening indicated minimal cross-reactivity. While the specific quantitative data for each of the 74 targets is not publicly available, the overall finding of minimal interaction at a high concentration (10 μ M) strongly supports the high selectivity of **A-1165442**.

Experimental Protocols

The selectivity of **A-1165442** was determined using a combination of in vitro functional assays. The following are detailed methodologies representative of those used in the characterization of this compound.

Functional Antagonism at TRPV1 (FLIPR Assay)

- Objective: To determine the potency of **A-1165442** in antagonizing the activation of the human TRPV1 receptor.
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.
- Methodology:
 - Cells are seeded in 384-well plates and incubated overnight.
 - The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
 - **A-1165442** is added to the wells at various concentrations and pre-incubated.
 - The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
 - The TRPV1 agonist, capsaicin, is added to the wells to stimulate calcium influx through the TRPV1 channel.
 - The fluorescence intensity is measured in real-time.
 - The IC₅₀ value is calculated from the concentration-response curve of **A-1165442**'s ability to inhibit the capsaicin-induced fluorescence signal.

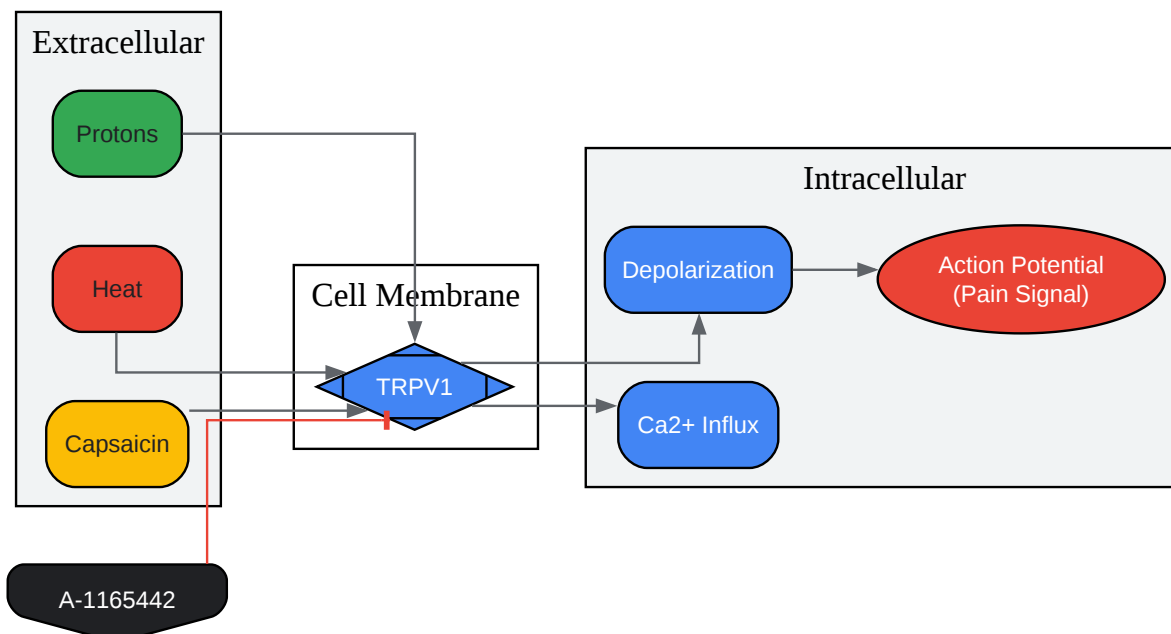
Broad Panel Off-Target Screening (Radioligand Binding Assays - Representative Protocol)

- Objective: To assess the cross-reactivity of **A-1165442** against a wide range of receptors and ion channels.
- Methodology (General):

- Membranes from cells expressing the target receptor are prepared.
- A specific radioligand for the target receptor is incubated with the cell membranes in the presence and absence of **A-1165442** (typically at a fixed concentration, e.g., 10 μ M).
- The reaction is allowed to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration.
- The amount of radioactivity bound to the filter is quantified using a scintillation counter.
- The percentage of inhibition of radioligand binding by **A-1165442** is calculated. A significant inhibition (typically >50%) suggests a potential interaction with the off-target receptor.

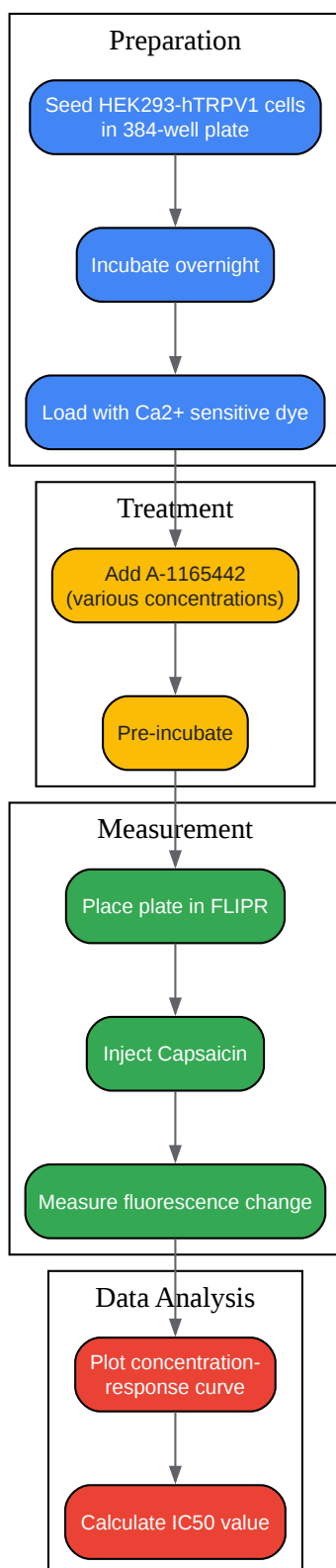
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing antagonist activity.



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Caption: TRPV1 signaling pathway and the antagonistic action of **A-1165442**.



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Caption: Experimental workflow for the FLIPR-based TRPV1 antagonist assay.

Conclusion

The available data strongly indicate that **A-1165442** is a highly selective TRPV1 antagonist. Its minimal interaction with a broad range of other receptors, ion channels, and enzymes at a high concentration suggests a low potential for off-target related side effects. This favorable selectivity profile, combined with its demonstrated efficacy, makes **A-1165442** a compelling candidate for further development in the treatment of TRPV1-mediated conditions. Future studies providing detailed quantitative data from broad panel screens would further solidify the understanding of its exceptional selectivity.

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References

- 1. medchemexpress.com [medchemexpress.com]
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